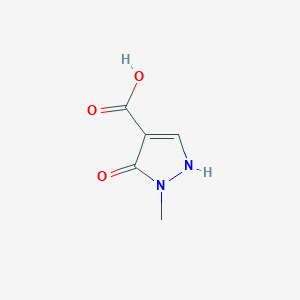

1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Applications De Recherche Scientifique

Comprehensive Analysis of 1-(3-Bromophenyl)-1H-1,2,3-Triazole-4-Carbaldehyde Applications

Pharmacokinetic Characterization: The compound has been studied for its pharmacokinetic properties, particularly in the context of cardiovascular diseases. A study detailed the pharmacokinetic characterization of 1-(3-bromophenyl)-heliamine, a derivative of the compound , highlighting its potential as an anti-arrhythmic agent . The research focused on the absorption and metabolism of the compound in vitro and in vivo, providing a foundation for future studies on this compound.

Antifungal Activity: A related compound, bearing the β-ketoenol functionality, was synthesized and tested for antifungal activity against Fusarium oxysporum f.sp. albedinis FAO fungal strains. It showed moderate activity, suggesting that derivatives of 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde could be explored for antifungal applications .

Biological Activity Studies: The β-ketoenol derivatives, which are structurally related to our compound of interest, have been recognized for their potential in various biological activities. They have been investigated for their roles as antitumor, antiviral, anti-inflammatory, anti-anxiety, and antimicrobial agents . This indicates a broad spectrum of possible research applications for 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde in the field of medicinal chemistry.

Coordination Chemistry: β-Ketoenol derivatives are also significant in the development of coordination chemistry. They can form stable complexes with most transition metals, which can involve different modes of coordination and functionalities . This property can be harnessed in the synthesis of new materials and catalysts.

Neurotoxicity Assessment: A novel research study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative related to our compound. The study focused on the effects on acetylcholinesterase activity and malondialdehyde levels in the brain, which are indicative of oxidative stress and neurotoxicity . This suggests that 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde could be used in neurotoxicity studies.

Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves the reaction of 3-bromobenzyl azide with propargyl aldehyde in the presence of a copper catalyst to form the desired product.", "Starting Materials": [ "3-bromobenzyl azide", "propargyl aldehyde", "copper catalyst" ], "Reaction": [ "Add 3-bromobenzyl azide to a reaction flask", "Add propargyl aldehyde to the reaction flask", "Add copper catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product using a suitable solvent", "Purify the product using column chromatography" ] } | |

Numéro CAS |

944905-75-3 |

Nom du produit |

1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde |

Formule moléculaire |

C9H6BrN3O |

Poids moléculaire |

252.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.